molecular formula C26H31ClN2O8S B192989 Amlodipine besylate CAS No. 111470-99-6

Amlodipine besylate

Cat. No.: B192989
CAS No.: 111470-99-6
M. Wt: 567.1 g/mol
InChI Key: ZPBWCRDSRKPIDG-UHFFFAOYSA-N
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Description

Amlodipine besylate is a calcium channel blocker used primarily to treat high blood pressure and angina. It is a long-acting dihydropyridine-type calcium channel antagonist that works by relaxing the blood vessels, allowing blood to flow more easily. This compound is widely prescribed due to its efficacy and relatively mild side effect profile .

Mechanism of Action

Target of Action

Amlodipine besylate, a popular antihypertensive drug, primarily targets the L-type calcium channels in muscle cells and N-type calcium channels in the central nervous system . These channels are involved in nociceptive signaling and pain perception .

Mode of Action

This compound is a dihydropyridine calcium antagonist that inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle . It binds to both dihydropyridine and non-dihydropyridine binding sites . This inhibition of calcium ion influx leads to a reduction in peripheral vascular resistance, causing a decrease in blood pressure .

Biochemical Pathways

This compound acts by inhibiting the influx of Ca2+ ions into cells without significantly affecting inward Na+ or outward K+ currents .

Pharmacokinetics

This compound has a bioavailability of 64-90% . It is metabolized in the liver, and its metabolites are excreted in urine . The onset of action is highest 6-12 hours after an oral dose, and it has an elimination half-life of 30-50 hours . The duration of action is at least 24 hours .

Result of Action

This compound reduces the total peripheral resistance (afterload) against which the cardiac muscle functions . This leads to a reduction in blood pressure and relief of symptoms of angina . This compound also has antioxidant properties and enhances the production of nitric oxide (NO), an important vasodilator that decreases blood pressure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, when used by people with liver problems, and in elderly individuals, doses should be reduced . Drinking alcohol can further lower your blood pressure and may increase certain side effects of amlodipine .

Biochemical Analysis

Biochemical Properties

Amlodipine besylate interacts with calcium channels in the small arterioles, leading to arterial dilation . It has antioxidant properties and an ability to enhance the production of nitric oxide (NO), an important vasodilator that decreases blood pressure .

Cellular Effects

This compound has a dilating effect on peripheral arterioles, reducing the total peripheral resistance (afterload) against which the cardiac muscle functions . This reduced work of the heart decreases both myocardial energy use and oxygen requirements .

Molecular Mechanism

This compound is a dihydropyridine calcium antagonist that inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle . This inhibition of calcium influx leads to arterial dilation, reducing blood pressure .

Temporal Effects in Laboratory Settings

This compound has been shown to have good efficacy and safety, with strong evidence from large randomized controlled trials for cardiovascular event reduction . The effects of this compound are long-lasting, with the option for single daily dosing .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have various side effects. In cats, these may include vomiting, diarrhea, lack of appetite, or sleepiness. In dogs, side effects may include gingival (gum) overgrowth .

Metabolic Pathways

This compound is metabolized in the liver, primarily via dehydrogenation of its dihydropyridine moiety to a pyridine derivative . This metabolism is thought to be mediated by CYP3A4/5 .

Transport and Distribution

This compound is well absorbed after oral administration and is highly protein-bound (93%) . It is distributed widely in the body due to its lipophilic nature .

Subcellular Localization

This compound readily penetrates the plasma membrane and accumulates in the intracellular vesicles . Its visible emission and photostability allow for confocal time-lapse imaging and the monitoring of drug uptake .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amlodipine besylate involves several steps. The key intermediate, amlodipine, is synthesized through a multi-step process starting from 2-chlorobenzaldehyde. The final step involves the reaction of amlodipine with benzenesulfonic acid to form this compound .

    Step 1: Condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form 2-chlorobenzylidene ethyl acetoacetate.

    Step 2: Cyclization of the intermediate with methylamine to form 2-chlorophenyl-1,4-dihydropyridine.

    Step 3: Alkylation of the dihydropyridine with 2-(2-aminoethoxy)ethanol to form amlodipine.

    Step 4: Reaction of amlodipine with benzenesulfonic acid to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-efficiency mixing granulators and dry granulation techniques to ensure high yield and purity .

Chemical Reactions Analysis

Amlodipine besylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions but often include various derivatives of amlodipine .

Scientific Research Applications

Amlodipine besylate has a wide range of scientific research applications:

Properties

IUPAC Name

benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBWCRDSRKPIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2043909
Record name Amlodipine besylate
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Molecular Weight

567.1 g/mol
Source PubChem
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CAS No.

111470-99-6
Record name Amlodipine besylate
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Record name AMLODIPINE BESYLATE
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Record name Amlodipine besylate
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Synthesis routes and methods I

Procedure details

68.8 gm (0.122 mole, 95.2% de) R (+) amlodipine hemi L(+) tartarate mono DMSO solvate prepared as per example-2 was suspended in aqueous isopropanol (70 ml IPA: 250 ml distilled water) and a solution of benzene sulfonic acid (21.28 gm of 90% technical grade, 0.122 mole) in 1150 ml water was added. The reaction mixture was stirred for 2 hrs and the slurry was filtered, washed with distilled water, hexane, the solid was dried under vac. at 40° C. till constant weight to give R(+) amlodipine besylate (66.74 gm, 89.1% yield) 98.7 ee by chiral HPLC.
Quantity
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21.28 g
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1150 mL
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70 mL
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Yield
89.1%

Synthesis routes and methods II

Procedure details

68.8 gm (0.122 mole, 95.2% de) R (+) Amlodipine hemi L (+) tartarate mono DMSO solvate prepared as per example 1 was suspended in aqueous isopropanol (90 ml IPA: 250 ml distilled water) and a solution of benzene sulfonic acid (19.35 gm of 90% technical grade, 0.110 mole) in 150 ml water was added. The reaction mixture was stirred for 2 hrs and the slurry was filtered, washed with distilled water, hexane, the solid was dried under vac. at 40° C. till constant weight to give R(+) amlodipine besylate (51.6 gm, 69.4% yield) 99.3 ee by chiral HPLC.
Quantity
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19.35 g
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150 mL
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90 mL
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solvent
Reaction Step Three
Yield
69.4%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Amlodipine besylate acts as a potent calcium channel blocker, specifically targeting L-type calcium channels. [, , ] This inhibition reduces the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells. [, ] By limiting calcium availability, this compound promotes vasodilation, reducing peripheral vascular resistance and ultimately lowering blood pressure. [, , , , , ] It also demonstrates efficacy in managing angina pectoris by preventing coronary artery spasm. [, , ]

A: The primary downstream effect of this compound's inhibition of calcium channels is vasodilation, leading to reduced peripheral vascular resistance and decreased blood pressure. [, , , , , ] This effect is particularly beneficial in treating hypertension. Additionally, by inhibiting calcium influx into cardiac muscle cells, this compound can help manage angina pectoris by preventing coronary artery spasm. [, , ]

A: this compound has the molecular formula C20H25ClN2O5·C6H6O3S, representing the besylate salt form of amlodipine. Its molecular weight is 567.1 g/mol. [, , , ]

A: Research indicates that this compound exhibits a maximum absorbance wavelength (λmax) around 237 nm in methanol, making UV spectrophotometry a suitable analytical technique. [, , , , ] Furthermore, FTIR and 1H-NMR spectroscopy provide valuable insights into the structural features of this compound and its inclusion complexes with cyclodextrins. []

A: this compound exhibits limited water solubility, which presents challenges for its bioavailability. [, ] To address this, researchers have explored various approaches, such as solid dispersion techniques utilizing polymers like polyethylene glycol (PEG) 4000 and PEG 6000. [] These techniques aim to enhance the drug's dissolution rate and improve its bioavailability, ultimately enhancing its therapeutic efficacy.

A: While generally stable in solid formulations, studies indicate potential incompatibility of this compound with certain excipients. For example, the presence of lactose, magnesium stearate, and water in formulations can trigger instability, leading to the formation of a glycosyl degradation product through the Maillard reaction. [] This highlights the importance of careful excipient selection during formulation development to ensure drug stability and product quality.

A: Research has investigated the stability of compounded this compound suspensions in specific pharmaceutical bases. One study demonstrated that this compound remains physically and chemically stable in PCCA Base, SuspendIt, for 90 days under refrigeration (5°C) and 7 days at room temperature (25°C). [] This finding suggests that compounded suspensions can be a viable option for patients requiring alternative dosage forms, provided they adhere to the established beyond-use dates.

A: Researchers utilize a range of analytical methods for the quantification of this compound in various matrices. High-performance liquid chromatography (HPLC) coupled with various detectors like UV-Vis, diode array detectors (DAD), and mass spectrometry (MS) is widely employed for simultaneous estimation of this compound in combination with other drugs. [, , , , , , , , , ] Additionally, UV spectrophotometry, particularly when coupled with techniques like absorption factor method and first-order derivative spectrophotometry, offers a simple and cost-effective approach for analyzing this compound in pharmaceutical formulations. [, , ] Furthermore, High-Performance Thin Layer Chromatography (HPTLC) with densitometric detection proves valuable for simultaneous estimation in combined dosage forms. [, , ]

A: Analytical methods for this compound undergo rigorous validation procedures following ICH guidelines to ensure accuracy, precision, specificity, and sensitivity. [, , , , , , , , , , , ] Researchers meticulously evaluate method performance parameters such as linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ) to demonstrate the suitability of the chosen technique for its intended application.

A: Researchers have investigated the combined use of this compound with other drugs to address specific clinical challenges. For example, studies have explored the efficacy of combining this compound with valsartan in elderly patients with hypertension, demonstrating promising results in blood pressure control. [] Similarly, combining this compound with Ambovir has shown potential in managing renal hypertension, effectively reducing urinary protein, serum creatinine, and blood uric acid levels. []

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